Triazolopyrimidines are a class of heterocyclic compounds that have attracted significant interest due to their diverse pharmacological properties. Among these, Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound that has not been directly studied but is closely related to various triazolopyrimidines that have been synthesized and evaluated for their biological activities. These compounds have shown potential in the treatment of various diseases, including cancer and asthma, and as antiulcer agents.
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound belonging to the class of triazolopyrimidines, which are notable for their diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring fused with a pyrimidine structure, which is significant in drug design due to its ability to mimic purine structures. The compound's unique substitution pattern at the 5 and 7 positions of the triazole ring contributes to its potential biological activity, making it a subject of interest in various research fields.
The compound is primarily synthesized in laboratory settings for research purposes, particularly in studies related to insecticidal agents and other pharmaceutical applications. It serves as an intermediate in the synthesis of novel anthranilic diamides, which are being explored for their insecticidal properties .
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be classified as:
The synthesis of ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through several methods:
In industrial applications, optimizing these synthesis methods for yield and purity is crucial. Microwave-assisted synthesis is particularly advantageous due to its efficiency and ability to handle large-scale production.
The molecular structure of ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be described as follows:
The compound features a triazole ring fused with a pyrimidine ring and an ethyl carboxylate group at position 2.
The structural data indicates that the compound possesses significant potential for interactions with biological targets due to its nitrogen-rich framework and functional groups.
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is capable of undergoing various chemical reactions:
The choice of reagents and conditions can significantly influence the reaction outcomes:
The mechanism of action for ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with biological targets through the following processes:
Research indicates that such compounds can inhibit enzymes like adenosine deaminase and xanthine oxidase, leading to decreased enzyme activity and potential therapeutic effects.
Relevant analyses would include spectroscopic methods (NMR, IR) to confirm structure and purity.
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has significant applications in scientific research:
Research continues into its potential as a therapeutic agent due to its unique chemical properties and biological interactions .
The molecular architecture of Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate features a fused bicyclic system with defined bond geometries critical to its biological interactions. X-ray crystallographic studies of analogous 1,2,4-triazolo[1,5-a]pyrimidine (TZP) derivatives reveal a planar core structure stabilized by π-conjugation across the heteroaromatic system. The 5- and 7-methyl substituents project perpendicularly from the pyrimidine ring plane, creating steric contours that influence protein binding. Notably, crystallographic data of TZP-protein complexes (e.g., influenza RNA-dependent RNA polymerase PA-PB1 subunit) demonstrate that the carboxylate moiety at position 2 enables critical hydrogen bonding with residues like glutamine-408 (Q408) in the PAC cavity, while the methyl groups engage in hydrophobic contacts with tryptophan-706 (W706) [4] [9].
Table 1: Crystallographic Parameters of Representative TZP Complexes
Parameter | Value | Biological Significance |
---|---|---|
Core planarity deviation | < 0.1 Å | Facilitates intercalation into hydrophobic pockets |
Bond length (C2-COO) | 1.46 Å | Optimal for H-bond acceptor function |
Dihedral angle (C5/7-CH₃) | 89.5° | Enhances steric complementarity with targets |
Torsion angle (ethyl ester) | 180° (antiperiplanar) | Minimizes intramolecular steric clash |
The square pyramidal geometry observed in copper(II) complexes containing 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine ligands further confirms the rigidity of the TZP scaffold. Crystallographic analyses reveal copper-nitrogen bond lengths of 1.989–2.038 Å, consistent with strong coordination that preserves ligand planarity [9]. This structural integrity underpins the compound’s capacity for DNA intercalation, as evidenced by bathochromic shifts in UV-Vis spectra upon DNA binding.
Nuclear magnetic resonance spectroscopy provides unambiguous evidence for the regiochemistry of Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. Key ¹H-NMR assignments include the ethyl group’s characteristic triplet-quartet pattern (δ 1.42 ppm, t, J = 7.1 Hz; δ 4.48 ppm, q, J = 7.1 Hz), confirming the ester moiety at position 2. Distinct singlets for the 5-methyl (δ 2.67 ppm) and 7-methyl (δ 2.71 ppm) groups indicate nonequivalent magnetic environments, ruling out symmetrical substitution patterns. The absence of aromatic protons beyond the core system further verifies disubstitution on the pyrimidine ring [3] [8].
High-resolution mass spectrometry yields an exact mass of 220.0960 g/mol (calculated for C₁₀H₁₂N₄O₂: 220.0960), consistent with the molecular formula. Fragmentation patterns show sequential losses of ethoxy (•OC₂H₅) and carbonyl (•C=O) groups, generating the stable triazolopyrimidinium ion at m/z 147.0662 (C₇H₇N₄⁺). The InChIKey (XAUUKECCWYKGRX-UHFFFAOYSA-N) and canonical SMILES (CCOC(=O)C1=NN2C(=CC(=NC2=N1)C)C) provide unique structural descriptors validated against computational chemistry data [3] [8].
Table 2: Spectroscopic and Computational Identification Data
Method | Key Features | Structural Inference |
---|---|---|
¹H-NMR | δ 2.67 ppm (s, 3H, 5-CH₃); δ 2.71 ppm (s, 3H, 7-CH₃) | Nonequivalent methyl groups at positions 5/7 |
¹³C-NMR | δ 165.8 (C=O); 159.5 (C2); 157.2 (C7a) | Carbonyl conjugation with electron-deficient core |
HRMS | [M+H]⁺ m/z 221.1038 (Δ 0.3 ppm error) | Confirms molecular formula C₁₀H₁₂N₄O₂ |
InChI | InChI=1S/C10H12N4O2/c1-4-16-9(15)8-12-10-11-6(2)5-7(3)14(10)13-8/h5H,4H2,1-3H3 | Encodes atomic connectivity and stereochemistry |
Regioisomerism profoundly influences the physicochemical and biological properties of triazolopyrimidine derivatives. Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exhibits distinct behavior compared to its positional isomers:
Coordination chemistry further highlights regiochemical distinctions: 5,7-dimethyl-substituted ligands form stable Cu(II) complexes with square pyramidal geometry, whereas 7-amino- or 5-phenyl-substituted triazolopyrimidines exhibit altered coordination modes (e.g., bridging μ-coordination) that modify biological activity against pathogens like Trypanosoma cruzi [9]. This underlines how minor positional variations dramatically impact supramolecular behavior.
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